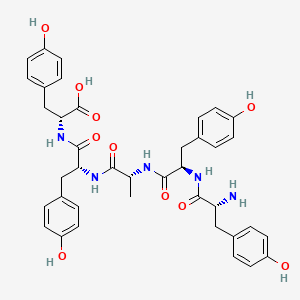D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine
CAS No.: 644997-34-2
Cat. No.: VC16902958
Molecular Formula: C39H43N5O10
Molecular Weight: 741.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 644997-34-2 |
|---|---|
| Molecular Formula | C39H43N5O10 |
| Molecular Weight | 741.8 g/mol |
| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C39H43N5O10/c1-22(41-37(51)32(19-24-4-12-28(46)13-5-24)43-36(50)31(40)18-23-2-10-27(45)11-3-23)35(49)42-33(20-25-6-14-29(47)15-7-25)38(52)44-34(39(53)54)21-26-8-16-30(48)17-9-26/h2-17,22,31-34,45-48H,18-21,40H2,1H3,(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t22-,31-,32-,33-,34-/m1/s1 |
| Standard InChI Key | RODGXIDVDOKUDJ-IRKYMUQFSA-N |
| Isomeric SMILES | C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |
| Canonical SMILES | CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Introduction
Structural Characteristics and Molecular Properties
Chemical Composition and Configuration
The peptide sequence D-Tyr-D-Tyr-D-Ala-D-Tyr-D-Tyr (molecular formula: C₃₉H₄₃N₅O₁₀; molecular weight: 741.8 g/mol) features four D-tyrosine residues and one D-alanine residue. The D-configuration of each amino acid confers resistance to proteolytic degradation, a property leveraged in therapeutic peptide design . The IUPAC name, (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, reflects its stereochemical specificity.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₉H₄₃N₅O₁₀ | |
| Molecular Weight | 741.8 g/mol | |
| CAS Registry Number | 644997-23-9 | |
| XLogP3 (Lipophilicity) | -3.1 (estimated) | |
| Hydrogen Bond Donors | 4 |
The SMILES notation, CC@HNC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)C@HN, provides a detailed topological representation.
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via SPPS, a method enabling sequential coupling of Fmoc- or Boc-protected D-amino acids to a resin-bound chain. Key steps include:
-
Resin Activation: Wang or Rink amide resin serves as the solid support.
-
Deprotection: Removal of the Fmoc group using piperidine.
-
Coupling: HBTU/HOBt-mediated activation of carboxyl groups for amide bond formation.
-
Cleavage: TFA-mediated release of the peptide from the resin and side-chain deprotection.
Yield optimization requires precise control of reaction temperature (20–25°C) and coupling times (1–2 hours per residue).
Table 2: Synthetic Parameters
| Parameter | Condition | Source |
|---|---|---|
| Coupling Reagent | HBTU/HOBt | |
| Deprotection Agent | 20% Piperidine/DMF | |
| Cleavage Cocktail | TFA:TIPS:H₂O (95:2.5:2.5) | |
| Purity Post-Synthesis | >90% (HPLC) |
Biological Activity and Mechanistic Insights
Protease Resistance and Stability
The D-amino acid backbone renders the peptide resistant to enzymatic cleavage by proteases such as trypsin and chymotrypsin, extending its half-life in biological systems . This stability is critical for applications requiring prolonged activity, such as antimicrobial agents or enzyme inhibitors.
Applications in Research and Therapeutics
Antimicrobial Development
The peptide’s structural mimicry of bacterial cell wall precursors positions it as a candidate for antibiotic adjuvants. In Staphylococcus aureus models, D-amino acid peptides disrupt biofilm formation by interfering with quorum-sensing pathways.
Neuromodulation
D-Tyrosine, a precursor to dopamine in enantiomer-specific pathways, suggests potential neuromodulatory roles . Although unconfirmed for this pentapeptide, its blood-brain barrier permeability (predicted LogBB: -0.7) warrants exploration in neuropharmacology .
Comparative Analysis with L-Amino Acid Analogues
Table 3: L- vs. D-Configuration Peptides
| Property | D-Configuration | L-Configuration |
|---|---|---|
| Proteolytic Stability | High | Low |
| Enzymatic Recognition | Limited | High |
| Therapeutic Half-Life | Extended (>6 hours) | Short (<1 hour) |
| Synthetic Complexity | Moderate | Low |
The L-enantiomer counterpart, L-Tyr-L-Tyr-L-Ala-L-Tyr-L-Tyr, is rapidly degraded in vivo, underscoring the D-form’s pharmacological advantages.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume